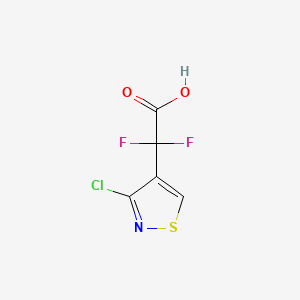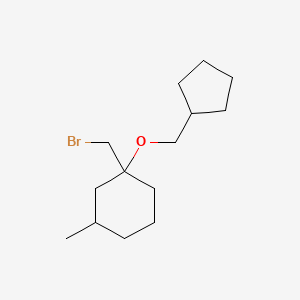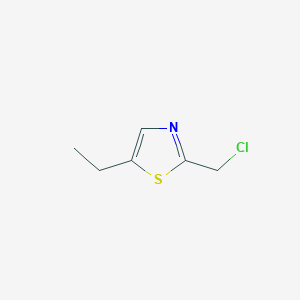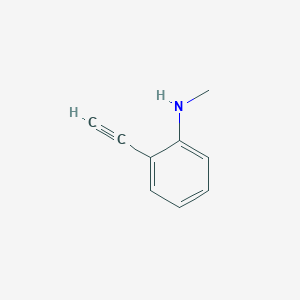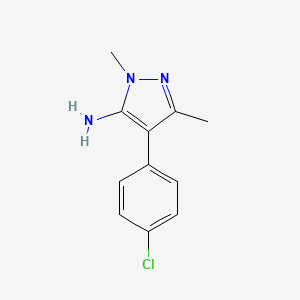
rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry and the presence of fluorine atoms, which impart distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a difluorocyclopropane derivative with an aminomethylating agent under controlled conditions to introduce the aminomethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of similar compounds . These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans has numerous applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications due to its unique chemical properties, including its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid: Similar structure but without the hydrochloride salt.
rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid methyl ester: Methyl ester derivative with different solubility and reactivity.
rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid ethyl ester: Ethyl ester derivative with distinct physical properties.
Uniqueness
rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans is unique due to its specific stereochemistry and the presence of both aminomethyl and difluorocyclopropane groups. These features impart distinct chemical and biological properties, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C5H8ClF2NO2 |
|---|---|
Poids moléculaire |
187.57 g/mol |
Nom IUPAC |
(1S,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)2(1-8)3(5)4(9)10;/h2-3H,1,8H2,(H,9,10);1H/t2-,3+;/m1./s1 |
Clé InChI |
WZANIGHHCCTGKE-MUWMCQJSSA-N |
SMILES isomérique |
C([C@@H]1[C@H](C1(F)F)C(=O)O)N.Cl |
SMILES canonique |
C(C1C(C1(F)F)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


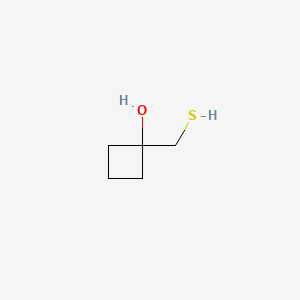

![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
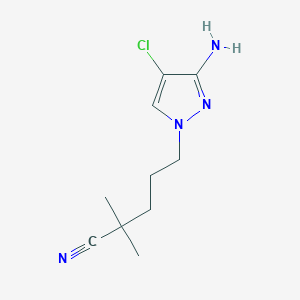


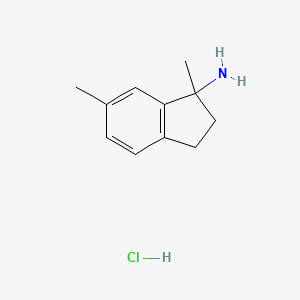
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
